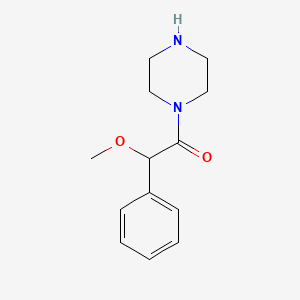

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-

Description

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is a synthetic organic compound featuring a ketone group (ethanone) attached to a methoxy-substituted phenyl ring and a piperazine moiety.

Key structural features:

- Piperazinyl group: A six-membered nitrogen-containing heterocycle known for modulating solubility, bioavailability, and interaction with biological targets such as neurotransmitter receptors .

Properties

CAS No. |

95550-08-6 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methoxy-2-phenyl-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C13H18N2O2/c1-17-12(11-5-3-2-4-6-11)13(16)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |

InChI Key |

CMXMFYBCIOFKEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of piperazine with a suitably substituted ethanone derivative. The key steps include:

- Preparation of a chloro-substituted ethanone intermediate (e.g., 2-chloro-1-(2-methoxyphenyl)ethanone).

- Nucleophilic substitution (alkylation) of the piperazine nitrogen with the chloroethanone.

- Purification of the resulting compound by crystallization or chromatographic methods.

Detailed Synthetic Route from Literature

Alkylation Reaction

A representative method involves the reaction of piperazine with 2-chloro-1-(2-methoxyphenyl)ethanone under controlled conditions:

This method is adapted from the synthesis of related piperazine derivatives and is applicable to the target compound due to structural similarity.

Purification and Isolation

Industrial-Scale Preparation Insights

A patent (CN103254153A) describes a related preparation method for substituted piperazine derivatives involving:

- Formation of piperazine mono-hydrochloride salt by reacting piperazine with piperazine dihydrochloride.

- Reaction of this salt with chloro-substituted ethanol derivatives in non-polar solvents (e.g., dichloromethane) at elevated temperatures (~100°C).

- Recovery of by-products and recycling of reagents to improve cost-efficiency and environmental impact.

- Final purification by vacuum distillation to obtain high-purity products.

Although this patent focuses on hydroxyethoxy-substituted piperazines, the principles of salt formation, controlled alkylation, and purification are transferable to the preparation of ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-.

Enantiomerically Pure Derivatives Preparation

For optically active analogs involving 2-methoxyphenyl-piperazine structures, a multi-step process is employed:

- Starting from substituted ketones, conversion to oximes, followed by catalytic hydrogenation to amines.

- Resolution of chiral amines by salt formation with chiral acids.

- Subsequent alkylation and purification steps to yield enantiomerically pure products.

Though this is more relevant for chiral derivatives, it indicates the complexity and precision possible in synthesizing related piperazine ethanone compounds.

Summary Table of Preparation Methods

Research Outcomes and Analytical Data

- The alkylation reactions proceed with moderate to good yields (44–78%) depending on conditions and reagents.

- Purity assessments by HPLC confirm the high quality of the final compounds, with chromatograms showing single major peaks.

- Structural confirmation is done by elemental analysis and NMR spectroscopy (^1H, ^13C, ^19F as applicable).

- Industrial methods emphasize greener processes with recycling of reagents and solvents, reducing environmental impact.

- Enantiomeric purity in chiral derivatives reaches >99.8% by chiral HPLC, demonstrating suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-, a synthetic organic compound featuring a piperazine ring and a methoxyphenyl group, has attracted interest in medicinal chemistry for its potential biological activity and therapeutic applications. The compound's molecular formula is C13H18N2O2 .

Scientific Research Applications

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- has several applications, particularly in modulating receptor activity, especially those associated with serotonin pathways. Its binding affinity to these receptors suggests potential therapeutic effects in treating mood disorders and anxiety-related conditions.

Interaction with Neurotransmitter Receptors

- The compound's interaction with neurotransmitter receptors may suggest applications in treating neurological disorders.

- Derivatives of piperazine compounds have been noted for their affinity towards serotonin receptors, indicating possible antidepressant properties.

Drug Development

- Modifications to the piperazine structure can enhance binding affinity and selectivity for biological targets, making this compound a subject of interest in drug development.

- It has shown potential as a biochemical probe and is investigated for its role as an inhibitor in specific enzymatic pathways.

Structural Activity Relationship

- Interaction studies have explored how structural variations affect biological activity. For instance, modifications to the piperazine ring can enhance selectivity and potency against specific targets.

- It is distinguished by its specific combination of functional groups that enhance its lipophilicity and receptor binding capabilities compared to other piperazine derivatives, where its methoxy substitution plays a crucial role in modulating its pharmacological profile.

Related Compounds

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- shares structural similarities with several related compounds:

| Compound Name | Unique Features |

|---|---|

| 1-(2-Methoxy-2-phenylethyl)piperazine | Used in synthesizing histamine H4 receptor antagonists |

| 1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanone | Explored for anti-inflammatory properties |

| 1-(4-Methylpiperazin-1-yl)ethanone | Known for its role in developing antidepressants |

Mechanism of Action

The mechanism of action of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety may interact with neurotransmitter receptors, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activities and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

A. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones

- Structural differences : Replace the methoxy-phenyl group with a tetrazole-linked aryl group.

- Synthesis: Prepared via nucleophilic substitution of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperazine in acetonitrile .

- Activity : Tetrazole derivatives exhibit antimicrobial properties, but the methoxy-phenyl variant may prioritize CNS activity due to increased lipophilicity.

B. 2-Chloro-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethanone (CAS 92513-17-2)

- Structural differences : Chloro substituent replaces the methoxy group at the 2-position of the phenyl ring.

C. Ketoconazole (1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]-ethanone)

- Structural differences : Incorporates a dioxolane-imidazole moiety and dichlorophenyl group.

- Activity: A clinically used antifungal agent, highlighting the role of piperazinyl-ethanone scaffolds in targeting cytochrome P450 enzymes .

D. Acetophenazine (1-[10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-2-phenothiazinyl]ethanone)

- Structural differences: Features a phenothiazine ring system and hydroxyethyl-piperazine group.

- Activity: Demonstrates antipsychotic activity, suggesting piperazinyl-ethanones’ versatility in CNS drug design .

Physicochemical Properties

| Property | Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- | 2-Chloro-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethanone | Ketoconazole |

|---|---|---|---|

| Molecular Weight | ~290 g/mol (estimated) | 276.74 g/mol | 531.4 g/mol |

| LogP | ~2.5 (predicted) | 2.8 | 4.2 |

| Solubility | Moderate in polar aprotic solvents | Low in water, high in DMSO | Low aqueous solubility |

| Key Functional Groups | Methoxy, phenyl, piperazine | Chloro, methoxyphenyl, piperazine | Imidazole, dioxolane |

Biological Activity

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-, also known as 2-methoxy-2-phenyl-1-piperazine ethanone, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is with a structure featuring a piperazine ring and a methoxyphenyl group. The methoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This structural characteristic is crucial for its interaction with various biological targets.

Research indicates that Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- may act as a biochemical probe and has been investigated for its role as an inhibitor in specific enzymatic pathways. Notably, derivatives of piperazine compounds have shown affinity towards serotonin receptors, suggesting potential antidepressant properties. Its ability to modulate receptor activity, particularly within serotonin pathways, indicates possible therapeutic effects in treating mood disorders and anxiety-related conditions.

Antidepressant Properties

The interaction of Ethanone with serotonin receptors has been a focal point in exploring its antidepressant potential. Modifications to the piperazine structure can enhance binding affinity and selectivity for these receptors. For instance, studies have demonstrated that certain structural variations can significantly increase the potency of piperazine derivatives against serotonin receptors .

Anticancer Activity

Ethanone's structural analogs have been evaluated for their antiproliferative activities against various cancer cell lines. For example, compounds derived from piperazine have exhibited significant activity against human leukemia cell lines. The quantitative analysis of apoptosis indicated that certain derivatives led to higher percentages of apoptotic cells compared to controls .

Study on Serotonin Receptor Affinity

A study evaluating Ethanone's derivatives found that modifications to the piperazine ring could enhance selectivity for serotonin receptors. The binding affinity was measured using radiolabeled ligands in competitive binding assays, revealing promising results for compounds with specific modifications .

Antiproliferative Activity against Cancer Cells

In vitro studies have shown that Ethanone derivatives exhibit varying degrees of antiproliferative activity against human leukemia cells (HL-60). Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts. Specifically, one derivative exhibited an IC50 value of 9.07 μM, indicating moderate antiproliferative effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to Ethanone:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Methoxy-2-phenylethyl)piperazine | Structure | Used in synthesizing histamine H4 receptor antagonists |

| 1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanone | Structure | Explored for anti-inflammatory properties |

| 1-(4-Methylpiperazin-1-yl)ethanone | Structure | Known for its role in developing antidepressants |

Ethanone's distinct combination of functional groups enhances its lipophilicity and receptor binding capabilities compared to other piperazine derivatives. Its methoxy substitution is pivotal in modulating its pharmacological profile.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.